6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C16H14N2O3 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.10044231 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Application in Thermally Activated Delayed Fluorescent Emitters
Yun and Lee (2017) explored the use of benzoisoquinoline-1,3-dione as an electron acceptor in donor-acceptor type thermally activated delayed fluorescent (TADF) emitters. They highlighted the strong electron deficiency of the benzoisoquinoline-1,3-dione acceptor, leading to the development of red TADF emitters with high quantum efficiency in TADF devices (Yun & Lee, 2017).
2. Targeting Breast Cancer via Arylhydrocarbon Receptor Pathway
Gilbert et al. (2020) identified a naphthalimide analogue, closely related to 6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, as a potent and selective molecule for targeting breast cancer. This compound acts via the aryl hydrocarbon receptor (AHR) pathway, inducing CYP1 metabolising monooxygenases in breast cancer cell line models (Gilbert et al., 2020).
3. Antitumor Activity in Lymphocytic and Lymphoid Leukemia
Paull et al. (1984) conducted a study on benzo(de)isoquinoline-1,3-diones, including compounds structurally related to this compound, for their antitumor activity against P388 lymphocytic leukemia and L1210 lymphoid leukemia. They emphasized the importance of the imide side-chain and substituent on the aromatic portion for anticancer activity (Paull, Nasr, & Narayanan, 1984).
4. DTT Detection and Biomedical Imaging
Sun et al. (2018) developed a novel two-photon fluorescent probe based on a benzo[de]isoquinoline-1,3(2H)-dione derivative for detecting 1, 4-dithiothreitol (DTT), a critical compound in biology, biochemistry, and biomedicine. This probe responded quickly to DTT and was successfully employed in one- and two-photon imaging in HepG2 cells (Sun et al., 2018).
5. Nonlinear Optical Properties and Laser Applications
Abidin et al. (2013) investigated the nonlinear optical properties of a compound similar to this compound, focusing on its applications in high repetition rate laser technology. They emphasized the potential of these compounds in the field of photonics [(Abidin et al., 2013)](https://consensus.app/papers/frequency-modulation-optimization-zscan-repetition-rate-abidin/68274dc139f65116a4c78bd787219a01/?utm_source=chatgpt).
6. Antimicrobial Activity
Sakram et al. (2018) researched the synthesis of benzo[de]isoquinoline-1,3(2H)-dione derivatives and their antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This study highlighted the potential use of these compounds in combating microbial infections (Sakram et al., 2018).
7. Applications in Organic Light-Emitting Devices
Luo et al. (2015) synthesized red-emissive fluorophores based on 1,8-naphthalimide derivatives, closely related to this compound. They explored these compounds' use in organic light-emitting diode (OLED)
applications, demonstrating their potential as standard-red light-emitting materials for advanced electronic devices (Luo et al., 2015).
8. Synthesis and Biological Evaluation of Antitumor Agents
Sirgamalla and Boda (2019) synthesized derivatives of benzo[de]isoquinoline-1,3(2H)-dione, evaluating their antibacterial and antifungal activities. They explored these compounds' potential as potent therapeutic agents against various bacterial and fungal strains, underlining their significance in developing new antitumor medications (Sirgamalla & Boda, 2019).
9. Development of Cyclin-Dependent Kinase 4 Inhibitors
Tsou et al. (2009) reported on isoquinoline-1,3-(2H,4H)-dione derivatives as a new class of antitumor agents. They specifically focused on their potency and selectivity in inhibiting cyclin-dependent kinase 4, a critical target in cancer therapy (Tsou et al., 2009).
10. Chemosensor Development for Metal Ion Detection
Staneva et al. (2020) synthesized and characterized a 1,8-naphthalimide derivative, structurally similar to this compound, for its sensor ability. They explored its application in detecting metal ions, demonstrating the versatility of these compounds in chemical sensing technology (Staneva, Angelova, & Grabchev, 2020).
Properties
IUPAC Name |
6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15-11-3-1-2-10-13(18-6-8-21-9-7-18)5-4-12(14(10)11)16(20)17-15/h1-5H,6-9H2,(H,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMJJQGEGBBJSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)NC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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